

Micro-Clear: Application Notes and Protocols for Embryonic Tissue Clearing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Micro-Clear is a state-of-the-art aqueous-based clearing agent designed for rapid and efficient optical clearing of embryonic tissues. This technology renders tissues transparent by removing lipids and homogenizing the refractive index (RI) of the sample, enabling deep-tissue imaging with light-sheet, confocal, and two-photon microscopy.[1][2][3][4] The preservation of endogenous fluorescence and compatibility with immunolabeling make **Micro-Clear** an invaluable tool for 3D visualization of cellular structures, signaling pathways, and developmental processes in their native context.[5][6][7]

The core principle of **Micro-Clear**, like other aqueous-based clearing methods, involves delipidation and refractive index matching.[2][3][4] By replacing intracellular and extracellular fluids (RI \approx 1.33) and removing lipids (RI \approx 1.47) with a solution that matches the RI of the remaining proteins (RI > 1.50), light scattering is minimized, allowing for deep optical penetration.[2][8]

Applications

 Developmental Biology: 3D analysis of organogenesis, neural development, and vascularization in whole embryos.[1][9]



- Drug Discovery and Toxicology: Assessment of compound effects on embryonic development and tissue morphology.
- Neuroscience: High-resolution mapping of neural circuits and projections in embryonic brains.[10]
- Cancer Research: Visualization of tumor microenvironments and metastatic processes in embryonic models.

Quantitative Performance

The performance of **Micro-Clear** has been benchmarked against other common clearing agents. The following table summarizes key quantitative metrics.

Parameter	Micro-Clear	Method A (e.g., CUBIC)	Method B (e.g., SCALE)	Method C (e.g., CLARITY)
Clearing Time (E12.5 Mouse Embryo)	2-3 days	5-7 days	7-14 days	8+ days
Transparency (Transmittance at 600 nm)	>90%	~85%	~80%	>95% (with electrophoresis)
Preservation of GFP Fluorescence	Excellent	Good	Good	Moderate
Tissue Size Change (vs. Fixed)	<5% expansion	5-10% expansion	15-20% expansion	Variable expansion
Refractive Index of Final Solution	1.52	~1.49	~1.46	~1.45

Note: Data presented is a representative comparison based on typical performance of aqueous-based clearing methods. Actual results may vary depending on tissue type, age, and fixation method.



Experimental Protocols Protocol 1: Clearing of Whole Mouse Embryos (E10.5 - E15.5)

Materials:

- Micro-Clear Delipidation Solution
- Micro-Clear Refractive Index Matching Solution (RIMS)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (0.5% Triton X-100 in PBS)
- Washing Buffer (0.1% Tween-20 in PBS)
- Sample tubes (5 mL or 15 mL)
- Orbital shaker or rotator

Procedure:

- Fixation:
 - Dissect embryos in ice-cold PBS.
 - Fix embryos in 4% PFA overnight at 4°C with gentle agitation.[11]
 - Wash the embryos three times in PBS for 1 hour each at room temperature.
- Permeabilization (Optional, for Immunostaining):
 - Incubate embryos in Permeabilization Buffer for 2-4 hours at room temperature, depending on the embryonic stage.
- Depigmentation (for E10 and older):



 If pigmentation is present (e.g., in the eyes or skin), incubate the embryos in a depigmentation solution (e.g., 3% H₂O₂ in PBS) until the pigment is bleached. This can take several hours to a day.[11]

Delipidation:

- Immerse the embryos in Micro-Clear Delipidation Solution. The volume should be at least
 20 times the sample volume.
- Incubate on an orbital shaker at 37°C. Replace the solution every 24 hours.
- Incubation times vary by embryonic age:
 - E10.5: 24-36 hours
 - E12.5: 48 hours
 - E15.5: 72 hours

Washing:

- Wash the delipidated embryos with Washing Buffer three times for 2 hours each at room temperature to remove residual delipidation solution.
- Refractive Index Matching:
 - Immerse the embryos in Micro-Clear RIMS.
 - Incubate at room temperature with gentle agitation until the embryo becomes transparent (typically 12-24 hours).[12] The sample is now ready for imaging.

Protocol 2: Immunostaining of Cleared Embryonic Tissues

Procedure:

Perform steps 1-3 from Protocol 1 (Fixation, Permeabilization, and Depigmentation).

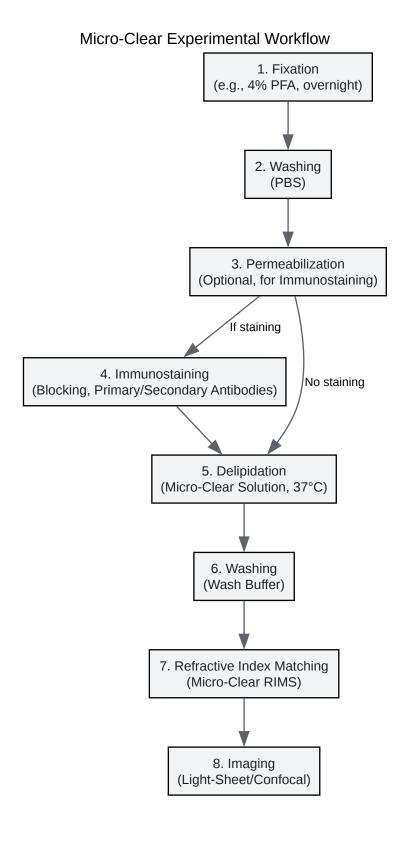


• Blocking:

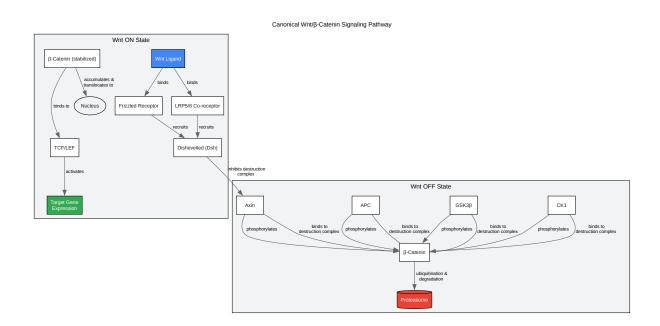
- Incubate the embryo in a blocking buffer (e.g., 5% normal donkey serum, 0.5% Triton X-100 in PBS) for 6-12 hours at room temperature.
- Primary Antibody Incubation:
 - Incubate the embryo in the primary antibody solution (diluted in blocking buffer) for 2-3 days at 37°C with gentle agitation.[11][13]
- · Washing:
 - Wash the embryo in Washing Buffer for 24 hours, changing the buffer 4-5 times.[11]
- Secondary Antibody Incubation:
 - Incubate the embryo in the fluorescently-conjugated secondary antibody solution for 2 days at 37°C.
- · Final Washing:
 - Wash the embryo again in Washing Buffer for 24 hours, changing the buffer 4-5 times.
- Proceed with Delipidation (Step 4) and Refractive Index Matching (Step 6) from Protocol 1.

Visualizations Experimental Workflow









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